N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
“N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is a novel chemical compound. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a cyanopyridinyl group, and a thiophene-2-carboxamide group. The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Chemical Reactions Analysis
The chemical reactions involving this compound could include modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent, and replacement of the benzimidazol-2-one moiety with urea-like substructures .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 326.42. More detailed properties such as melting point, boiling point, solubility, and spectral data are not provided in the retrieved papers.Scientific Research Applications
Conformational Analysis and Structural Insights
A significant aspect of scientific research on compounds similar to N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide focuses on their conformational analysis and structural characterization. For instance, the study of thioperamide, a potent H3-receptor antagonist, utilized molecular mechanics and X-ray crystallography to explore its structure and conformational flexibility. This approach is vital in designing new H3-receptor antagonists by providing a template for minimal energy conformations and rotational barriers essential for drug design (Plazzi et al., 1997).
Neuroinflammation Imaging with PET Radiotracers
Research on compounds structurally related to this compound includes the development of PET radiotracers for neuroinflammation imaging. A notable example is [11C]CPPC, a high-affinity ligand specific for CSF1R, a microglia-specific marker. This tracer offers a non-invasive tool for studying reactive microglia, disease-associated microglia, and their role in neuroinflammation across various neuropsychiatric disorders (Horti et al., 2019).
Synthesis and Biological Activity in Cancer Research
The synthesis and evaluation of pyridine-2-carboxaldehyde thiosemicarbazone derivatives, including their analogs, have shown significant results in cancer research. These compounds have been tested for their inhibitory activity against CDP reductase, cytotoxicity in vitro, and antineoplastic activity in vivo, demonstrating potential as chemotherapeutic agents (Liu et al., 1996).
Nitric Oxide Synthase Inhibition
Research has also explored the use of 2-aminopyridines, related to this compound, as inhibitors of nitric oxide synthase (NOS). These studies have identified compounds with potent and selective inducible NOS inhibition, contributing to understanding the differential binding modes and potential therapeutic applications in conditions associated with excessive nitric oxide production (Connolly et al., 2004).
Anti-Angiogenic and DNA Cleavage Studies
Further investigations into N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities. These studies, using chick chorioallantoic membrane models and gel electrophoresis, highlight the potential of these compounds in anticancer therapy by blocking blood vessel formation and interacting with DNA (Kambappa et al., 2017).
Future Directions
Properties
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c18-11-14-3-1-7-19-16(14)21-8-5-13(6-9-21)12-20-17(22)15-4-2-10-23-15/h1-4,7,10,13H,5-6,8-9,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQCTFCMSWVPBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CS2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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